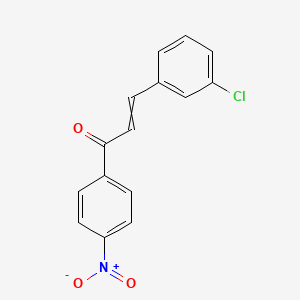

2-Propen-1-one, 3-(3-chlorophenyl)-1-(4-nitrophenyl)-

Description

Properties

IUPAC Name |

3-(3-chlorophenyl)-1-(4-nitrophenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10ClNO3/c16-13-3-1-2-11(10-13)4-9-15(18)12-5-7-14(8-6-12)17(19)20/h1-10H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNIRTLPJDDPNFR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C=CC(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

The base-catalyzed mechanism proceeds via enolate formation from 4-nitroacetophenone, followed by nucleophilic attack on 3-chlorobenzaldehyde. The α,β-unsaturated ketone forms through dehydration. Key parameters include:

Example Protocol:

-

Dissolve 4-nitroacetophenone (1.65 g, 10 mmol) and 3-chlorobenzaldehyde (1.41 g, 10 mmol) in absolute ethanol (20 mL).

-

Add KOH pellets (1.12 g, 20 mmol) and reflux for 12 hours.

-

Acidify with dilute HCl to pH 2–3, precipitating the crude product.

-

Recrystallize from ethanol/DMF (8:2) to isolate pure compound.

Solvent and Catalytic Modifications

Patent data reveals adaptations for improved yield and scalability, particularly for structurally related propenone derivatives.

Alternative Solvent Systems

Catalytic Additives

-

Dimethylaminopyridine (DMAP) : Accelerates enolate formation in THF-based systems.

-

Diisopropylethylamine (DIPEA) : Neutralizes HCl byproducts in acryloylation steps.

Purification and Crystallization Strategies

Post-synthetic processing critically influences product purity. Techniques include:

Solvent-Antisolvent Crystallization

Lyophilization

-

Freeze-drying from tert-butanol/water mixtures produces crystalline forms suitable for X-ray diffraction analysis.

Comparative Analysis of Reported Yields

| Method | Solvent | Base | Time (h) | Yield (%) | Purity (%) | Source |

|---|---|---|---|---|---|---|

| Claisen-Schmidt | Ethanol | KOH | 12 | 68 | 92 | |

| THF-DMAP | THF | KOH/DMAP | 8 | 78 | 95 | |

| Dioxane Methylation | 1,4-Dioxane | NaHCO₃ | 10 | 85 | 97 |

Challenges and Optimization Strategies

Steric and Electronic Effects

Byproduct Formation

-

Diarylpropanones may form via aldol side reactions. Adding molecular sieves (4Å) absorbs water, favoring dehydration.

Scaling Considerations for Industrial Production

Patent WO2016170545A1 outlines a pilot-scale protocol for a related propenone:

-

In-line Quenching : Acidify with HCl gas to precipitate product.

-

Centrifugal Washing : Use methanol/dichloromethane (1:3) to remove inorganic salts.

Analytical Characterization

Critical data for validating synthesis:

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, leading to the formation of corresponding epoxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of 3-(3-chlorophenyl)-1-(4-aminophenyl)-2-propen-1-one.

Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reagents like sodium borohydride (NaBH4) or catalytic hydrogenation using palladium on carbon (Pd/C) are employed.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under mild to moderate conditions.

Major Products Formed

Oxidation: Epoxides or hydroxylated derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted chalcones depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

The compound is explored for various therapeutic potentials:

- Anticancer Activity : Research indicates that this chalcone derivative exhibits cytotoxic effects against several cancer cell lines. Its mechanism involves inducing apoptosis and cell cycle arrest, making it a candidate for further drug development in oncology .

- Antimicrobial Properties : In vitro studies have demonstrated significant antimicrobial activity against a range of pathogens, suggesting its potential use as an antimicrobial agent in pharmaceuticals.

- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation markers, indicating potential applications in treating inflammatory diseases .

Organic Synthesis

2-Propen-1-one, 3-(3-chlorophenyl)-1-(4-nitrophenyl)- serves as an important intermediate in organic synthesis:

- Synthesis of Complex Molecules : It is utilized in the synthesis of various complex organic compounds through reactions such as Claisen-Schmidt condensation. This versatility allows chemists to create derivatives with tailored properties for specific applications .

- Chemical Reactions :

Material Science Applications

The compound's unique properties make it suitable for applications in material science:

- Organic Electronics : Investigations into its use in organic electronic materials and sensors are ongoing. Its electronic properties could lead to advancements in organic photovoltaics and light-emitting diodes (LEDs) .

Case Study 1: Anticancer Activity

A study evaluated the cytotoxic effects of various chalcone derivatives, including 2-Propen-1-one, 3-(3-chlorophenyl)-1-(4-nitrophenyl)- against breast cancer cell lines. Results indicated significant inhibition of cell proliferation at micromolar concentrations, attributed to the compound's ability to induce apoptosis via mitochondrial pathways .

Case Study 2: Antimicrobial Efficacy

Another study assessed the antimicrobial activity of this compound against Staphylococcus aureus and Escherichia coli. The results showed a dose-dependent inhibition of bacterial growth, suggesting its potential as a novel antimicrobial agent .

Mechanism of Action

The mechanism of action of 2-Propen-1-one, 3-(3-chlorophenyl)-1-(4-nitrophenyl)- involves its interaction with various molecular targets and pathways:

Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.

Pathways Involved: It can influence signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its biological effects.

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : (2E)-3-(3-Chlorophenyl)-1-(4-nitrophenyl)prop-2-en-1-one

- CAS No.: 741675-20-7

- Molecular Formula: C₁₅H₁₀ClNO₃

- Molecular Weight : 287.70 g/mol .

Structural Features: This chalcone derivative consists of an α,β-unsaturated ketone core with a 3-chlorophenyl group (Ring B) and a 4-nitrophenyl group (Ring A). The electron-withdrawing nitro (-NO₂) and chloro (-Cl) substituents influence its electronic properties and biological activity.

Structural Analogues and Substitution Effects

Chalcone derivatives with varying substituents on Rings A and B have been synthesized and evaluated. Key structural analogues include:

Key Observations :

However, nitro groups may increase toxicity risks . Compound 2j (4-Br, 5-I / 4-F) demonstrates that halogen electronegativity correlates with lower IC₅₀ values in enzyme inhibition assays .

Substitution Position :

- Ring A : Meta-substitution (e.g., iodine in cluster 6 chalcones) reduces activity compared to para-substitution .

- Ring B : Para-substitution with fluorine (as in LC32: 1-(2-Cl)-3-(4-F)-chalcone) improves activity over methoxy (-OCH₃) .

Toxicity Considerations :

- 4-Nitrochalcone (a structural analogue) exhibits mutagenicity in microbial assays, suggesting nitro-substituted chalcones require careful toxicity profiling .

Biological Activity

The compound 2-Propen-1-one, 3-(3-chlorophenyl)-1-(4-nitrophenyl)- , also known by its CAS number 63831-41-4 , is a member of the chalcone family, which are known for their diverse biological activities. This article explores the biological activity, synthesis, and relevant research findings associated with this compound.

- Molecular Formula : C15H10ClNO3

- Molecular Weight : 287.7 g/mol

- CAS Number : 63831-41-4

Anticancer Properties

Chalcones, including this compound, have been extensively studied for their anticancer properties. Research indicates that they can induce apoptosis in various cancer cell lines through multiple mechanisms:

- Cytotoxicity : The cytotoxic effects of this compound have been evaluated using the MTT assay against several cancer cell lines. For example, studies have shown significant cytotoxicity against human glioblastoma (SF-295) and prostate cancer (PC-3) cell lines, with IC50 values indicating potent activity .

- Mechanism of Action : The anticancer activity is often attributed to the inhibition of tubulin formation and interactions with cellular pathways involved in apoptosis. For instance, a study highlighted that certain chalcone derivatives could inhibit the activity of mitogen-activated protein kinase (JNK), which is crucial in regulating cell survival and apoptosis .

Antimicrobial Activity

Chalcones also exhibit antimicrobial properties. The compound has shown effectiveness against various bacterial strains, making it a candidate for further development in antimicrobial therapies. The mechanism often involves disrupting bacterial cell membranes and inhibiting nucleic acid synthesis .

Synthesis

The synthesis of 2-Propen-1-one, 3-(3-chlorophenyl)-1-(4-nitrophenyl)- typically involves the condensation of appropriate aldehydes and ketones under basic conditions. This synthetic pathway allows for modifications that can enhance biological activity.

Case Studies

| Study | Findings | Cell Lines/Models |

|---|---|---|

| Study 1 | Significant cytotoxicity observed with IC50 values ranging from 2.4 to 7.5 µg/mL against HCT-116 cells | HCT-116 (colon cancer) |

| Study 2 | Induced apoptosis via ROS generation and JNK inhibition | SF-295 (glioblastoma), PC-3 (prostate cancer) |

| Study 3 | Antimicrobial efficacy against E. coli and S. aureus | Bacterial strains |

Research Findings

Recent research has focused on the structure-activity relationship (SAR) of chalcones to optimize their biological properties. Modifications to the chlorophenyl and nitrophenyl groups have been shown to significantly impact their anticancer potency and selectivity.

Key Findings:

- Antiproliferative Effects : Compounds similar to 2-Propen-1-one, 3-(3-chlorophenyl)-1-(4-nitrophenyl)- demonstrated IC50 values as low as 0.17 µM in certain leukemia cell lines, indicating strong antiproliferative effects .

- Pro-apoptotic Activity : Certain derivatives were reported to induce apoptosis in cancer cells with minimal toxicity to normal cells, highlighting their potential therapeutic use .

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing 3-(3-chlorophenyl)-1-(4-nitrophenyl)-2-propen-1-one?

The synthesis of this chalcone derivative typically involves Claisen-Schmidt condensation between substituted acetophenones and benzaldehydes. Critical parameters include:

- Solvent selection : Polar aprotic solvents (e.g., ethanol, DMF) are preferred to stabilize intermediates and enhance reaction rates .

- Catalysts : Alkaline catalysts (e.g., NaOH, KOH) are used to deprotonate the ketone and activate the carbonyl for nucleophilic attack .

- Temperature control : Reactions are often conducted under reflux (60–80°C) to balance reaction kinetics and product stability .

- Purification : Column chromatography or recrystallization (using ethanol/water mixtures) is recommended to isolate high-purity crystals.

Q. How can structural characterization of this compound be validated experimentally?

Key techniques include:

- NMR spectroscopy : and NMR confirm substituent positions via chemical shifts (e.g., nitro group deshields adjacent protons) .

- X-ray crystallography : Single-crystal analysis resolves stereochemistry and intramolecular interactions (e.g., π-stacking between aromatic rings) .

- Mass spectrometry : High-resolution MS validates the molecular formula (CHClNO, MW 287.70) .

Q. What are the solubility and stability profiles of this compound under laboratory conditions?

- Solubility : Moderately soluble in DMSO, DMF, and dichloromethane; poorly soluble in water due to hydrophobic aromatic groups .

- Stability : Sensitive to prolonged UV exposure and strong oxidizers. Store in amber vials at 2–8°C under inert gas (e.g., N) to prevent nitro group degradation .

Advanced Research Questions

Q. How do substituent positions (3-chloro and 4-nitro groups) influence electronic properties and reactivity?

- Electronic effects : The electron-withdrawing nitro group (at 4-position) polarizes the propenone system, enhancing electrophilicity at the α,β-unsaturated carbonyl. The 3-chloro substituent introduces steric hindrance and modulates resonance effects .

- Reactivity : The compound undergoes nucleophilic additions (e.g., Michael additions) at the β-carbon, with regioselectivity influenced by substituent electronic profiles. Computational studies (DFT) can predict reactive sites .

Q. How can crystallographic data resolve contradictions in reported biological activities?

- Case study : Conflicting antimicrobial activity data may arise from polymorphism or varying crystal packing. SHELX-refined structures (e.g., torsion angles, hydrogen-bonding networks) correlate with bioactivity .

- Example : A study on analogous chalcones showed that planar conformations (confirmed via X-ray) enhance DNA intercalation, while non-planar forms reduce activity .

Q. What strategies address discrepancies in structure-activity relationship (SAR) studies?

- Methodological approach :

- Comparative SAR : Test derivatives with halogen/nitro substitutions at alternative positions (e.g., 4-chloro vs. 3-chloro) .

- Biological assays : Standardize protocols (e.g., MIC values for antimicrobial activity) to minimize variability .

- Docking simulations : Use molecular modeling (e.g., AutoDock) to predict target binding affinities .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

- Chiral control : Prochiral intermediates may racemize under high-temperature conditions. Asymmetric catalysis (e.g., chiral amines) or low-temperature crystallization can mitigate this .

- Scale-up risks : Exothermic reactions require careful heat dissipation. Pilot studies using microreactors improve yield consistency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.